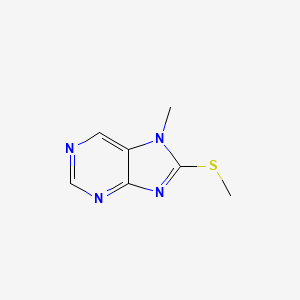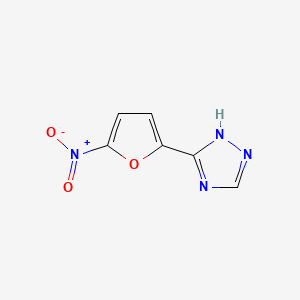
Ethyl (5-benzyl-1,3,4-thiadiazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5-benzyl-1,3,4-thiadiazol-2-yl)carbamate is a heterocyclic compound that belongs to the class of thiadiazoles. . The compound’s structure consists of a thiadiazole ring substituted with a benzyl group at the 5-position and an ethyl carbamate group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-benzyl-1,3,4-thiadiazol-2-yl)carbamate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl isothiocyanate with ethyl hydrazinecarboxylate in the presence of a base, such as sodium ethoxide, to form the desired thiadiazole ring . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (5-benzyl-1,3,4-thiadiazol-2-yl)carbamate undergoes various chemical reactions, including:
Substitution: The thiadiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Alkyl or aryl-substituted thiadiazoles
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl (5-benzyl-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring is known to interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . Additionally, the compound’s ability to modulate inflammatory pathways contributes to its anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
Ethyl (5-benzyl-1,3,4-thiadiazol-2-yl)carbamate can be compared with other thiadiazole derivatives to highlight its uniqueness:
Similar Compounds: 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea, 2-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide.
Uniqueness: The presence of the ethyl carbamate group at the 2-position and the benzyl group at the 5-position of the thiadiazole ring imparts unique chemical and biological properties to the compound.
Propriétés
Numéro CAS |
62441-45-6 |
|---|---|
Formule moléculaire |
C12H13N3O2S |
Poids moléculaire |
263.32 g/mol |
Nom IUPAC |
ethyl N-(5-benzyl-1,3,4-thiadiazol-2-yl)carbamate |
InChI |
InChI=1S/C12H13N3O2S/c1-2-17-12(16)13-11-15-14-10(18-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,15,16) |
Clé InChI |
SPBBHNPLCWFTLK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=NN=C(S1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-A]pyrimidin-2(1H)-one](/img/structure/B12919223.png)
![2-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12919234.png)
![2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12919240.png)






![5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7(1H)-one](/img/structure/B12919279.png)
![7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine](/img/structure/B12919287.png)

![Imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)-](/img/structure/B12919315.png)
![4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoic acid](/img/structure/B12919322.png)
